1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine
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Overview
Description
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperidine ring
Preparation Methods
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine ring.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .
Scientific Research Applications
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used to study cellular signaling pathways and their role in disease progression.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include:
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine: Shares structural similarities but differs in the pyridine ring substitution.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but have different substituents affecting their selectivity and potency
The uniqueness of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H17FN4 |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2 |
InChI Key |
SZAUYLSFNBGLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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